PF-03463275

Description

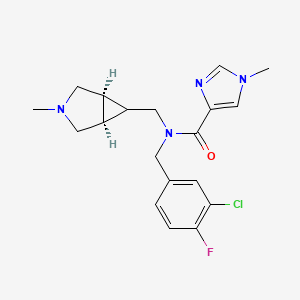

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN4O/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12/h3-5,10-11,13-15H,6-9H2,1-2H3/t13-,14+,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLOBHXXQOZRKK-YIONKMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@H](C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173239-39-8 | |

| Record name | PF-03463275 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173239398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03463275 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-03463275 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6T9EE6UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-03463275

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03463275 is a potent, selective, and competitive reversible inhibitor of the glycine transporter 1 (GlyT1), a key protein involved in regulating synaptic glycine levels.[1][2] Developed with the aim of treating cognitive impairments associated with schizophrenia (CIAS), its mechanism of action is centered on the potentiation of N-methyl-D-aspartate receptor (NMDAR) signaling.[3][4] NMDAR hypofunction is a leading hypothesis for the pathophysiology of schizophrenia, and by inhibiting GlyT1, this compound increases the synaptic concentration of the NMDAR co-agonist glycine, thereby enhancing NMDAR-mediated neurotransmission.[3][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: GlyT1 Inhibition and NMDAR Potentiation

The primary molecular target of this compound is the glycine transporter 1 (GlyT1), a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[6] By competitively inhibiting GlyT1, this compound effectively increases the extracellular concentration of glycine in the vicinity of the synapse.[3] Glycine is an obligatory co-agonist for the N-methyl-D-aspartate receptor (NMDAR), meaning that both glycine and the primary neurotransmitter glutamate must bind to the receptor for its ion channel to open.[5] In conditions such as schizophrenia, where NMDAR hypofunction is implicated, enhancing the availability of a co-agonist like glycine can potentiate receptor activity.[3]

The central hypothesis for the therapeutic action of this compound is that by elevating synaptic glycine levels, it enhances NMDAR-dependent signaling, which is crucial for synaptic plasticity, learning, and memory.[7][8] This targeted modulation of the glutamatergic system is intended to ameliorate the cognitive deficits associated with schizophrenia.[4]

Pharmacological Profile

In Vitro Pharmacology

This compound is a highly potent and selective inhibitor of GlyT1. Key in vitro pharmacological parameters are summarized in the table below.

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 11.6 nM | Not Specified | Not Specified | [2] |

| GlyT2 IC50 | > 10 µM | Not Specified | Not Specified | [1] |

No detailed in vitro Ki determination protocol for this compound was found in the search results.

In Vivo Pharmacology & Pharmacokinetics

Preclinical and clinical studies have demonstrated the in vivo activity and pharmacokinetic properties of this compound.

| Parameter | Value | Species | Assay Type | Reference |

| Rat CSF Glycine Model ED200 | 3.5 mg/kg, PO | Rat | In vivo CSF glycine measurement | [1] |

| MDCK-MDR1 Permeability | Improved relative to earlier compounds | Canine | Cell-based permeability assay | [1] |

No detailed protocol for the rat CSF glycine model with this compound was found in the search results.

Signaling Pathways and Downstream Effects

The primary signaling pathway modulated by this compound is the NMDAR signaling cascade. By potentiating NMDAR activity, it is hypothesized to influence downstream effectors involved in synaptic plasticity and cellular function.

While the potentiation of NMDAR is the established primary effect, specific downstream molecular consequences, such as the modulation of second messengers (e.g., Ca²⁺, cAMP) and the phosphorylation of key signaling proteins (e.g., ERK, CREB), have not been explicitly detailed for this compound in the available literature. However, it is a well-established principle that NMDAR activation leads to calcium influx, which in turn activates a cascade of downstream signaling molecules crucial for synaptic plasticity.

Key Experimental Evidence and Protocols

GlyT1 Occupancy Measured by PET Imaging

A key clinical study utilized Positron Emission Tomography (PET) with the radiotracer 18F-MK-6577 to determine the in vivo occupancy of GlyT1 by this compound in both healthy subjects and patients with schizophrenia.[4]

Experimental Protocol:

-

Subjects: Healthy volunteers and patients with schizophrenia.

-

Radiotracer: 18F-MK-6577, a specific GlyT1 PET ligand.

-

Dosing Regimen: Subjects received placebo or this compound at doses of 10, 20, 40, or 60 mg twice daily (BID).

-

Imaging: PET scans were performed to measure the binding of 18F-MK-6577 to GlyT1 at baseline (placebo) and after administration of this compound.

-

Data Analysis: The percentage of GlyT1 occupancy was calculated by comparing the binding potential of the radiotracer in the presence and absence of the drug.

Results: this compound demonstrated a dose-dependent occupancy of GlyT1.

| Dose (BID) | Mean GlyT1 Occupancy (%) |

| 10 mg | ~44% |

| 20 mg | ~61% |

| 40 mg | ~76% |

| 60 mg | ~83% |

These findings confirmed that this compound effectively engages its target in the human brain in a dose-dependent manner.[3]

Enhancement of Long-Term Potentiation (LTP)

The effect of this compound on a physiological measure of synaptic plasticity, long-term potentiation (LTP), was assessed in patients with schizophrenia using a visual evoked potential (VEP) paradigm.[4]

Experimental Protocol:

-

Subjects: Patients with schizophrenia.

-

Paradigm: A visual LTP paradigm was used, which involves recording VEPs before and after a period of high-frequency visual stimulation (tetanus). An increase in the VEP amplitude after the tetanus is considered an index of LTP.

-

Intervention: Subjects were tested at baseline and after receiving different doses of this compound.

-

Measurement: Changes in the amplitude of specific VEP components were measured to quantify the degree of LTP.

Results: this compound was found to enhance LTP in patients with schizophrenia in a dose-dependent manner, with a notable inverted "U" shaped dose-response curve. The peak enhancement of LTP was observed at the 40 mg BID dose, which corresponds to approximately 75% GlyT1 occupancy.[3] This suggests that while moderate GlyT1 inhibition can enhance synaptic plasticity, higher levels of inhibition may be less effective or even detrimental.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Translational Neuroscience Optimization of GlyT1 Inhibitor - John Krystal [grantome.com]

- 8. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-03463275: A Selective Glycine Transporter 1 (GlyT1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03463275 is a potent, selective, and competitive reversible inhibitor of the glycine transporter 1 (GlyT1). As an orally available and centrally penetrant compound, it has been investigated for its therapeutic potential in neurological and psychiatric disorders, particularly schizophrenia.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, experimental protocols, and clinical trial insights. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction

The glycine transporter 1 (GlyT1), encoded by the SLC6A9 gene, plays a crucial role in regulating glycine levels in the synaptic cleft.[3] Glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[5][6][7] By inhibiting GlyT1, this compound increases the synaptic concentration of glycine, thereby potentiating NMDA receptor function. This mechanism of action forms the basis of its investigation as a potential treatment for the cognitive and negative symptoms of schizophrenia.[3][8]

Mechanism of Action

This compound acts as a selective and competitive inhibitor of GlyT1.[2][4] This inhibition leads to a reduction in the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. The resulting elevation of extracellular glycine enhances the activation of NMDA receptors, which require the binding of both glutamate and a co-agonist (glycine or D-serine) for full activation.

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-03463275 for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-03463275, a selective Glycine Transporter-1 (GlyT1) inhibitor investigated for its therapeutic potential in treating cognitive impairments associated with schizophrenia (CIAS). This document synthesizes key findings from preclinical and clinical research, detailing the compound's mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data from clinical studies.

Core Mechanism of Action

This compound is a competitive and selective inhibitor of the Glycine Transporter-1 (GlyT1), a protein responsible for the reuptake of glycine from the synaptic cleft.[1][2] By blocking GlyT1, this compound increases the extracellular concentration of glycine, particularly at glutamatergic synapses.[2][3] Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3][4] The hypofunction of NMDA receptors is a key hypothesis in the pathophysiology of schizophrenia, particularly in relation to cognitive deficits.[4][5][6] By increasing synaptic glycine levels, this compound is hypothesized to enhance NMDA receptor function, thereby improving neuroplasticity and ameliorating cognitive impairments.[4][5][7]

Signaling Pathway

The therapeutic rationale for this compound in schizophrenia is centered on the modulation of NMDA receptor-mediated glutamatergic neurotransmission. The following diagram illustrates the signaling pathway affected by this GlyT1 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

- 4. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PF-3463275 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PF-03463275: A GlyT1 Inhibitor for CNS Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03463275 is a potent, selective, and competitive inhibitor of the glycine transporter type 1 (GlyT1) developed by Pfizer for the potential treatment of central nervous system (CNS) disorders, particularly schizophrenia. By blocking the reuptake of glycine in the synaptic cleft, this compound elevates extracellular glycine levels, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for professionals in the field of drug discovery and development.

Discovery and Lead Optimization

The discovery of this compound originated from a high-throughput screening (HTS) campaign that identified a structurally novel class of GlyT1 inhibitors.[1] The initial hit, a cis-substituted cyclohexyl N-methyl imidazo amide, exhibited high potency and selectivity for GlyT1.[1] However, this lead compound showed limited permeability in Madin-Darby canine kidney (MDCK) cell assays, a common screen for predicting blood-brain barrier penetration.

Subsequent medicinal chemistry efforts focused on optimizing the physicochemical properties of the lead series to improve permeability and overall drug-like characteristics. This led to the identification of the heteroaryl amide series, to which this compound belongs.[1] The optimization process involved systematic modifications of the core structure to enhance permeability while maintaining high affinity and selectivity for GlyT1. This compound emerged as a clinical candidate with an improved profile, including good in vivo potency in a rat model of cerebrospinal fluid (CSF) glycine elevation.[1]

Synthesis

A key innovation in the synthesis of this compound was the development of a kilogram-scale process utilizing an iridium-catalyzed redox-neutral alcohol amination.[1] This "borrowing hydrogen" methodology represents an efficient and environmentally friendly approach to forming the crucial aliphatic amine bond in the molecule.

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the key transformation involves the coupling of an alcohol and an amine, catalyzed by a specific iridium complex, (Cp*IrCl2)2. This reaction has been optimized to achieve low catalyst loadings (less than 0.05 mol % iridium) and reasonable reaction times (under 24 hours) on a large scale.[1] The process also includes methods for the removal of the iridium catalyst from the final product.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive and selective inhibitor of the glycine transporter type 1 (GlyT1).[1] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By inhibiting GlyT1, this compound increases the concentration of glycine in the synapse.

Glycine is an obligatory co-agonist at the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and learning and memory. For the NMDA receptor to be activated, both glutamate and glycine (or D-serine) must bind to their respective sites on the receptor complex. The potentiation of NMDA receptor activity through elevated synaptic glycine is the primary mechanism by which this compound is hypothesized to exert its therapeutic effects in schizophrenia, a disorder associated with NMDA receptor hypofunction.

dot digraph "PF-03463275_Signaling_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Mechanism of Action of this compound", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes PF03463275 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; GlyT1 [label="Glycine Transporter 1 (GlyT1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycine_Reuptake [label="Glycine Reuptake", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Synaptic_Glycine [label="Increased Synaptic\nGlycine Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; NMDAR_Activation [label="Enhanced NMDA\nReceptor Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Influx [label="Increased Ca2+ Influx", fillcolor="#FFFFFF", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., LTP, Gene Expression)", fillcolor="#FFFFFF", fontcolor="#202124"]; Therapeutic_Effects [label="Potential Therapeutic Effects\nin Schizophrenia", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PF03463275 -> GlyT1 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; GlyT1 -> Glycine_Reuptake [label="Mediates", color="#5F6368", fontcolor="#202124"]; GlyT1 -> Synaptic_Glycine [style=invis]; PF03463275 -> Synaptic_Glycine [label="Leads to", color="#34A853", fontcolor="#202124"]; Synaptic_Glycine -> NMDAR [label="Co-agonist binding", color="#4285F4", fontcolor="#202124"]; NMDAR -> NMDAR_Activation [label="Potentiates", color="#34A853", fontcolor="#202124"]; NMDAR_Activation -> Ca_Influx [color="#5F6368", fontcolor="#202124"]; Ca_Influx -> Downstream [color="#5F6368", fontcolor="#202124"]; Downstream -> Therapeutic_Effects [color="#5F6368", fontcolor="#202124"];

{rank=same; PF03463275; GlyT1;} {rank=same; Synaptic_Glycine; NMDAR;} } end_dot Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro and Preclinical In Vivo Data

| Parameter | Value | Species/Assay | Reference |

| GlyT-1 Ki | 11.6 nM | Not Specified | [1] |

| GlyT-2 IC50 | > 10 µM | Not Specified | [1] |

| Rat CSF Glycine ED200 | 3.5 mg/kg, PO | Rat | [1] |

Table 2: Clinical Data from Study NCT01911676 in Schizophrenia Patients

| Dose (BID) | Mean GlyT1 Occupancy | Notes | Reference |

| 10 mg | ~44% | Subcortical > Cortical | [2] |

| 20 mg | ~61% | Subcortical > Cortical | [2] |

| 40 mg | ~76% | Subcortical > Cortical | [2] |

| 60 mg | ~83% | Subcortical > Cortical | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary. However, this section outlines representative methodologies for key experiments based on standard practices in the field for GlyT1 inhibitors.

In Vitro GlyT1 Inhibition Assay ([3H]Glycine Uptake)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Protocol Outline:

-

Cell Culture: CHO or HEK293 cells stably expressing human GlyT1 are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 96- or 384-well plates and grown to confluence.

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle control in a buffered salt solution.

-

Glycine Uptake: [3H]Glycine is added to the wells, and the plates are incubated for a defined period (e.g., 10-30 minutes) at 37°C to allow for glycine uptake.

-

Termination and Lysis: The uptake is terminated by aspirating the assay buffer and washing the cells with ice-cold buffer. Cells are then lysed.

-

Scintillation Counting: The amount of [3H]Glycine taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition of glycine uptake against the log concentration of the inhibitor and fitting the data to a four-parameter logistic equation.

dot digraph "Glycine_Uptake_Assay_Workflow" { graph [fontname="Arial", fontsize=12, label="[3H]Glycine Uptake Assay Workflow", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Culture [label="Culture GlyT1-expressing cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Seed cells into\nmulti-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Add [label="Add this compound\n(or vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; Radioligand_Add [label="Add [3H]Glycine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash to remove\nunbound radioligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse [label="Lyse cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Scintillation [label="Scintillation counting", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Cell_Culture [color="#5F6368", fontcolor="#202124"]; Cell_Culture -> Seeding [color="#5F6368", fontcolor="#202124"]; Seeding -> Compound_Add [color="#5F6368", fontcolor="#202124"]; Compound_Add -> Radioligand_Add [color="#5F6368", fontcolor="#202124"]; Radioligand_Add -> Incubation [color="#5F6368", fontcolor="#202124"]; Incubation -> Wash [color="#5F6368", fontcolor="#202124"]; Wash -> Lyse [color="#5F6368", fontcolor="#202124"]; Lyse -> Scintillation [color="#5F6368", fontcolor="#202124"]; Scintillation -> Analysis [color="#5F6368", fontcolor="#202124"]; Analysis -> End [color="#5F6368", fontcolor="#202124"]; } end_dot Caption: Workflow for a [3H]Glycine uptake assay.

In Vivo Measurement of CSF Glycine Levels (Microdialysis)

This technique allows for the sampling of extracellular fluid from the brain of a living animal to measure changes in neurotransmitter levels following drug administration.

Protocol Outline:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., striatum or prefrontal cortex) of an anesthetized rodent.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Perfusion: The microdialysis probe is perfused with artificial CSF at a slow, constant flow rate.

-

Baseline Sampling: Dialysate samples are collected at regular intervals to establish a baseline glycine concentration.

-

Drug Administration: this compound is administered to the animal (e.g., orally or via injection).

-

Post-Dose Sampling: Dialysate samples continue to be collected to measure changes in glycine levels over time.

-

Sample Analysis: The concentration of glycine in the dialysate samples is determined using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[3]

-

Data Analysis: The change in glycine concentration from baseline is calculated for each time point.

dot digraph "Microdialysis_Workflow" { graph [fontname="Arial", fontsize=12, label="In Vivo Microdialysis Workflow", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Surgery [label="Implant microdialysis probe\nin brain region of interest", fillcolor="#F1F3F4", fontcolor="#202124"]; Recovery [label="Animal recovery", fillcolor="#F1F3F4", fontcolor="#202124"]; Perfusion [label="Perfuse probe with\nartificial CSF", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Collect baseline\ndialysate samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug_Admin [label="Administer this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Post_Dose [label="Collect post-dose\ndialysate samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze glycine concentration\n(e.g., HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate change from baseline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Surgery [color="#5F6368", fontcolor="#202124"]; Surgery -> Recovery [color="#5F6368", fontcolor="#202124"]; Recovery -> Perfusion [color="#5F6368", fontcolor="#202124"]; Perfusion -> Baseline [color="#5F6368", fontcolor="#202124"]; Baseline -> Drug_Admin [color="#5F6368", fontcolor="#202124"]; Drug_Admin -> Post_Dose [color="#5F6368", fontcolor="#202124"]; Post_Dose -> Analysis [color="#5F6368", fontcolor="#202124"]; Analysis -> Data_Analysis [color="#5F6368", fontcolor="#202124"]; Data_Analysis -> End [color="#5F6368", fontcolor="#202124"]; } end_dot Caption: Workflow for in vivo microdialysis.

Clinical Development

This compound has been evaluated in clinical trials for schizophrenia. A notable Phase II study (NCT01911676) investigated the efficacy of this compound in combination with cognitive remediation for the treatment of cognitive impairment associated with schizophrenia (CIAS).[2][3][4][5][6] The study explored doses of 40 mg and 60 mg twice daily, which were shown to produce high levels of GlyT1 occupancy in the brain.[2][3][5][6] While the combination was found to be feasible, safe, and well-tolerated, it did not demonstrate a greater improvement in CIAS compared to cognitive training alone.[3][4][6]

Conclusion

This compound is a well-characterized, potent, and selective GlyT1 inhibitor that emerged from a focused lead optimization campaign. Its mechanism of action, involving the potentiation of NMDA receptor function through the elevation of synaptic glycine, represents a rational approach to addressing the hypo-glutamatergic dysfunction implicated in schizophrenia. The development of an efficient, large-scale synthesis highlights the chemical tractability of this compound class. While clinical trials have not yet demonstrated definitive efficacy for cognitive impairment in schizophrenia, the data generated for this compound provide valuable insights for the continued development of GlyT1 inhibitors as potential therapeutics for CNS disorders. This technical guide serves as a comprehensive resource for researchers and drug developers working in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of PF-03463275: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03463275 is a potent, selective, and competitive inhibitor of the glycine transporter 1 (GlyT1), a key protein in the regulation of glycine levels in the synaptic cleft. By blocking the reuptake of glycine, this compound elevates synaptic glycine concentrations, thereby potentiating N-methyl-D-aspartate receptor (NMDAR) function. This mechanism holds therapeutic promise for addressing the cognitive impairments associated with schizophrenia (CIAS), which are linked to NMDAR hypofunction. This technical guide provides a comprehensive overview of the preclinical data for this compound, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a critical component of excitatory neurotransmission and synaptic plasticity, processes fundamental to learning and memory.[1] Glycine acts as an obligatory co-agonist at the NMDAR, meaning both glutamate and glycine must bind to the receptor for it to become fully active.[2] The glycine transporter 1 (GlyT1), encoded by the SLC6A9 gene, plays a crucial role in regulating the concentration of glycine in the synaptic environment.[1] Inhibition of GlyT1 has emerged as a promising therapeutic strategy to enhance NMDAR signaling and address conditions associated with its dysfunction, such as schizophrenia.[2]

This compound is an orally available and central nervous system (CNS)-penetrant small molecule developed by Pfizer as a selective inhibitor of GlyT1.[1][2] Its preclinical development aimed to characterize its potency, selectivity, pharmacokinetic profile, and in vivo efficacy in relevant animal models.

Mechanism of Action

This compound competitively inhibits the GlyT1 transporter. This inhibition reduces the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. The resulting increase in extracellular glycine concentration enhances the occupancy of the glycine binding site on the GluN1 subunit of the NMDAR. This potentiation of NMDAR signaling is hypothesized to improve synaptic plasticity and cognitive function.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Pharmacology & ADME

| Parameter | Value | Species/System |

| GlyT1 Binding Affinity (Ki) | 11.6 nM | Recombinant Human GlyT1 |

| GlyT2 Selectivity (IC50) | > 10 µM | Recombinant Human GlyT2 |

| hERG Channel Activity (IC50) | 8.5 µM | Human Embryonic Kidney (HEK) cells |

| Human Liver Microsomal Stability (t½) | 80 minutes | Human Liver Microsomes |

| Permeability | Improved vs. predecessor compounds | MDCK-MDR1 cell assay |

Data sourced from multiple references.[2][3]

Table 2: In Vivo Pharmacology

| Parameter | Value | Species/Model |

| CSF Glycine Elevation (ED200) | 3.5 mg/kg, P.O. | Rat |

| Reversal of NMDA Antagonist-Induced Hyperlocomotion (ED50) * | 0.8 mg/kg | Mouse (L-687,414 induced) |

*Note: This data is for a structurally similar compound and is included as a likely indicator of the preclinical efficacy model used for this compound.[4]

Experimental Protocols

This section details the methodologies for the key preclinical experiments cited. While specific, proprietary protocols for this compound are not publicly available, the following represent standard industry practices for these assays.

GlyT1 Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GlyT1 transporter.

Methodology:

-

Preparation of Membranes: Membranes from cells stably expressing recombinant human GlyT1 are prepared and homogenized in a suitable buffer.

-

Assay Conditions: A radiolabeled ligand known to bind to GlyT1 (e.g., [³H]-(R)-NPTS) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Cerebrospinal Fluid (CSF) Glycine Elevation

Objective: To assess the in vivo activity of this compound by measuring its effect on glycine levels in the cerebrospinal fluid of rats.

Methodology:

-

Animal Model: Male Wistar rats are used.

-

Drug Administration: this compound is formulated for oral administration (P.O.) and given at various doses.

-

CSF Collection: At a specified time point after dosing, animals are anesthetized, and CSF is collected from the cisterna magna.

-

Sample Processing: CSF samples are immediately processed and stored frozen to prevent degradation of analytes.

-

Glycine Quantification: Glycine concentrations in the CSF are determined using a validated analytical method, typically HPLC with fluorescence detection or LC-MS/MS.

-

Data Analysis: The dose of this compound required to double the baseline concentration of glycine in the CSF (ED200) is calculated.[3]

Human Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound in the presence of human liver enzymes, providing an early indication of its likely hepatic clearance.

Methodology:

-

Preparation: Pooled human liver microsomes are incubated with this compound at a fixed concentration in a phosphate buffer at 37°C.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60, 80 minutes).

-

Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

Data Analysis: The half-life (t½) of the compound is determined from the slope of the natural logarithm of the remaining parent compound concentration versus time.[2]

hERG Patch-Clamp Assay

Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of potential cardiac liability.

Methodology:

-

Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the human hERG channel is used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed to measure hERG channel currents.

-

Compound Application: Cells are exposed to increasing concentrations of this compound.

-

Data Acquisition: The effect of the compound on the hERG current (typically the tail current) is recorded at each concentration.

-

Data Analysis: A concentration-response curve is generated, and the IC50 value is calculated, representing the concentration at which this compound inhibits 50% of the hERG current.[3]

Summary and Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of GlyT1. It shows good in vitro metabolic stability and robust in vivo target engagement, as evidenced by the elevation of glycine levels in the CSF of rats.[2][3] The compound possesses a safety profile deemed acceptable for clinical development, with weak activity at the hERG channel.[3] These findings provided a strong rationale for advancing this compound into clinical trials to evaluate its efficacy in treating cognitive impairments associated with schizophrenia. This guide serves as a technical resource for understanding the foundational preclinical work that supported the clinical investigation of this compound.

References

The GlyT1 Inhibitor PF-03463275: An In-Depth Technical Guide on its Effects on Synaptic Glycine Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03463275 is a potent and selective, centrally penetrant inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine from the synaptic cleft, this compound is designed to elevate synaptic glycine concentrations, thereby potentiating N-methyl-D-aspartate receptor (NMDAR) function. This mechanism holds therapeutic promise for treating cognitive impairments associated with schizophrenia (CIAS), which are hypothesized to be linked to NMDAR hypofunction. This technical guide provides a comprehensive overview of the effects of this compound on synaptic glycine levels, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a critical component of excitatory neurotransmission and synaptic plasticity. Its activation requires the binding of both glutamate and a co-agonist, primarily glycine or D-serine. The glycine transporter 1 (GlyT1) plays a crucial role in regulating the concentration of glycine in the synaptic cleft. Inhibition of GlyT1 represents a promising therapeutic strategy to enhance NMDAR signaling by increasing the availability of its co-agonist.

This compound is a competitive and selective GlyT1 inhibitor with a high binding affinity (Ki of 11.6 nM)[1]. It has been investigated in clinical trials for its potential to ameliorate cognitive deficits in schizophrenia. This document synthesizes the available data on the effects of this compound on glycine levels and its downstream consequences.

Mechanism of Action

This compound competitively inhibits the GlyT1 transporter, which is located on both neurons and glial cells surrounding the synapse. This inhibition leads to a reduction in the clearance of glycine from the synaptic cleft, resulting in an accumulation of synaptic glycine. The elevated glycine levels increase the occupancy of the glycine co-agonist binding site on the NMDAR, leading to enhanced NMDAR-mediated neurotransmission upon glutamate binding.

Signaling Pathway

The potentiation of the NMDAR by increased synaptic glycine initiates a cascade of downstream signaling events crucial for synaptic plasticity.

Quantitative Data on Glycine Levels

While direct preclinical microdialysis data for this compound on synaptic glycine levels are not publicly available, studies on other potent GlyT1 inhibitors provide a strong indication of the expected pharmacodynamic effects. Furthermore, a study on this compound reported good in vivo potency in a rat cerebrospinal fluid (CSF) glycine model, with an ED200 (dose required to double CSF glycine levels) of 3.5 mg/kg, PO.

The following tables summarize data from clinical studies on other GlyT1 inhibitors, which are expected to have a similar mechanism of action to this compound.

Table 1: Effect of GlyT1 Inhibitors on Human Cerebrospinal Fluid (CSF) Glycine Levels

| Compound | Dose | Treatment Duration | Geometric Mean Ratio (Day of Measurement vs. Baseline) |

| Bitopertin | 10 mg | 10 days | 1.3 |

| Bitopertin | 30 mg | 10 days | 1.7 |

| Bitopertin | 60 mg | 10 days | 2.3 |

| RG7118 | 15 mg | 26 days | ~1.9 |

| RG7118 | 30 mg | 26 days | ~1.9 |

Table 2: Clinical Dose and Target Occupancy of this compound in Schizophrenia Patients

| Dose (BID) | Mean GlyT1 Occupancy |

| 10 mg | ~44% |

| 20 mg | ~61% |

| 40 mg | ~76% |

| 60 mg | ~83% |

Data from a Positron Emission Tomography (PET) study[2][3][4].

Experimental Protocols

The following sections describe representative experimental protocols for assessing the in vivo effects of GlyT1 inhibitors on synaptic glycine levels.

In Vivo Microdialysis in Rodents

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Detailed Methodology:

-

Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Stereotaxic Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted to target the brain region of interest (e.g., striatum or prefrontal cortex). The cannula is secured to the skull with dental cement.

-

Recovery: Animals are allowed to recover for at least 48 hours before the microdialysis experiment.

-

Microdialysis Probe: A microdialysis probe with a semipermeable membrane (e.g., 2-4 mm length) is inserted into the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min) using a microsyringe pump.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of antioxidant solution.

-

Drug Administration: After a stable baseline is established, this compound is administered via the desired route (e.g., subcutaneous injection, oral gavage).

-

Analysis: Glycine concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

Cerebrospinal Fluid (CSF) Collection in Rodents

This method provides an overall measure of changes in brain extracellular fluid composition.

Detailed Methodology:

-

Anesthesia: The rat is anesthetized.

-

Surgical Preparation: The dorsal neck muscles are dissected to expose the cisterna magna.

-

CSF Collection: A fine-gauge needle attached to a syringe is carefully inserted into the cisterna magna, and CSF is slowly aspirated.

-

Drug Administration and Time Course: CSF can be collected at different time points after the administration of this compound to assess the time course of glycine level changes.

-

Analysis: Glycine levels in the CSF are determined using HPLC or other sensitive analytical methods.

Discussion and Future Directions

The available evidence strongly supports the mechanism of action of this compound as a GlyT1 inhibitor that leads to an increase in synaptic glycine levels. While direct preclinical microdialysis data for this specific compound is not publicly accessible, the data from other GlyT1 inhibitors and the reported in vivo potency of this compound in a rat CSF glycine model provide a solid foundation for its expected pharmacodynamic profile.

Clinical studies have demonstrated clear target engagement with dose-dependent occupancy of GlyT1. However, the translation of this target engagement into clinical efficacy for CIAS has been challenging, with some clinical trials not meeting their primary endpoints. This highlights the complexity of NMDAR modulation and the pathophysiology of schizophrenia.

Future research should focus on:

-

Publishing the preclinical microdialysis data for this compound to provide a more complete picture of its effects on synaptic glycine in various brain regions.

-

Investigating the relationship between the magnitude of glycine increase, GlyT1 occupancy, and functional outcomes in both preclinical models and clinical populations.

-

Exploring the potential of biomarkers to identify patient subpopulations that may be more responsive to GlyT1 inhibition.

Conclusion

This compound is a well-characterized GlyT1 inhibitor that effectively engages its target in the central nervous system. Its mechanism of action, centered on increasing synaptic glycine levels to potentiate NMDAR function, is supported by a strong theoretical framework and indirect evidence from similar compounds. While the clinical development of this compound has faced challenges, the study of this and other GlyT1 inhibitors continues to provide valuable insights into the role of the glycine modulatory site of the NMDAR in cognitive function and psychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area.

References

The Role of PF-03463275 in Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03463275 is a selective, competitive, and reversible inhibitor of the Glycine Transporter-1 (GlyT1).[1] Its development has been primarily focused on ameliorating the cognitive impairments associated with schizophrenia (CIAS).[2][3] The core hypothesis underpinning its mechanism of action is the potentiation of N-methyl-D-aspartate receptor (NMDAR) function through the elevation of synaptic glycine levels.[4][5] NMDARs are critical for synaptic plasticity, a fundamental cellular mechanism for learning and memory.[6][7] This technical guide provides an in-depth review of this compound, summarizing its pharmacodynamics, key experimental findings, and clinical trial outcomes. It includes detailed experimental protocols and visual representations of its signaling pathway and study designs to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: GlyT1 Inhibition and NMDAR Potentiation

This compound is an orally available, central nervous system (CNS) penetrant compound that selectively inhibits the GlyT1 protein (SLC6A9).[4] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft.[4] Glycine acts as an obligatory co-agonist at the NMDAR; both glutamate and glycine must bind to the receptor for it to be activated.[8] By blocking GlyT1, this compound increases the extracellular concentration of glycine, thereby enhancing NMDAR-mediated neurotransmission.[4] This enhancement of NMDAR function is hypothesized to improve neuroplasticity and, consequently, cognitive function.[5][9]

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key pharmacodynamic and clinical data for this compound.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| Target | Glycine Transporter-1 (GlyT1) | [4] |

| Mechanism | Competitive, Reversible Inhibitor | [1] |

| Ki (GlyT1) | 11.6 nM | [1][8] |

| IC50 (GlyT2) | > 10,000 nM |[8] |

Table 2: Dose-Dependent GlyT1 Occupancy in Schizophrenia Patients

| Dose (Twice Daily) | Mean GlyT1 Occupancy | Reference |

|---|---|---|

| 10 mg | ~44% | [2][3][10] |

| 20 mg | ~61% | [2][3][10] |

| 40 mg | ~76% | [2][3][10] |

| 60 mg | ~83% | [2][3][10] |

Data obtained via Positron Emission Tomography (PET) imaging.

Table 3: Effects on Working Memory and Neuroplasticity

| Population | Finding | Dose | Reference |

|---|---|---|---|

| Healthy Subjects | Improved working memory accuracy | 40 mg BID | [2][3] |

| Schizophrenia Patients | Increased Long-Term Potentiation (LTP) | Peak effect at 40 mg BID | [2][3][10] |

| Schizophrenia Patients | LTP increase showed an inverted 'U' dose-response | 10, 20, 40, 60 mg BID |[2][3][10] |

Key Experimental Protocols

Protocol 1: GlyT1 Receptor Occupancy via PET

-

Objective: To determine the dose-related occupancy of GlyT1 by this compound in the human brain.

-

Methodology: A Positron Emission Tomography (PET) scan was conducted.

-

Radioligand: 18F-MK-6577, a specific radiotracer for GlyT1, was administered intravenously.[2][3]

-

Procedure: Participants underwent a baseline PET scan without the drug and then subsequent scans after reaching steady-state plasma concentrations of this compound at various doses.

-

Data Analysis: The binding potential of 18F-MK-6577 was measured in various brain regions (e.g., cortical and subcortical areas). Receptor occupancy was calculated by comparing the binding potential at baseline to the binding potential during drug treatment.[2]

Protocol 2: Assessment of Neuroplasticity via Visual Long-Term Potentiation (LTP)

-

Objective: To measure NMDAR-dependent neuroplasticity in vivo as a biomarker of this compound's target engagement.[5]

-

Methodology: Visually Evoked Potentials (VEPs) were recorded using electroencephalography (EEG).

-

Procedure:

-

Baseline Recording: VEPs were recorded in response to a reversing checkerboard pattern to establish a stable baseline.

-

LTP Induction: A high-frequency visual stimulation (tetanus) was presented to induce LTP.

-

Post-Tetanus Recording: VEPs were recorded again for a period post-tetanus to measure the potentiation of the response.

-

-

Endpoint: The magnitude of LTP was quantified as the percentage increase in the VEP amplitude from baseline following the tetanic stimulation.[3]

Protocol 3: Phase 2 Clinical Trial Design (NCT01911676)

-

Objective: To evaluate if this compound could enhance the effects of computerized cognitive training (CT) on cognitive impairments associated with schizophrenia (CIAS).[9][11]

-

Design: A double-blind, placebo-controlled, within-subject, crossover augmentation study.[9][11]

-

Participants: 71 clinically stable outpatients with schizophrenia or schizoaffective disorder who were classified as extensive metabolizers for the CYP2D6 enzyme.[9][11]

-

Procedure:

-

Participants were randomized to one of four treatment sequences.

-

Each participant underwent two 5-week treatment periods, separated by a 2-week washout phase.

-

In one period, they received this compound (either 40 mg or 60 mg twice daily), and in the other, they received a placebo.[9][11]

-

All participants engaged in computerized CT throughout both periods.

-

-

Primary Outcome Measure: Change in the MATRICS Consensus Cognitive Battery (MCCB) composite score.[9][11]

Caption: Experimental workflow for target engagement studies.

Caption: Crossover design of the NCT01911676 clinical trial.

Clinical Efficacy and Outcomes

The primary clinical trial (NCT01911676) was designed to test the hypothesis that enhancing neuroplasticity with this compound would augment the benefits of cognitive training.[9]

The study demonstrated that the combination of this compound with cognitive training was feasible, safe, and well-tolerated at doses of 40 mg and 60 mg twice daily.[9][11] However, the trial did not meet its primary endpoint. The results showed that this compound did not produce a greater improvement in the MCCB composite score compared to cognitive training with a placebo.[9][11] Furthermore, the drug was not associated with improved learning during the cognitive training exercises.[11]

Conclusion

This compound successfully demonstrated dose-dependent target engagement of the GlyT1 transporter and modulation of a key neuroplasticity biomarker, Long-Term Potentiation, in patients with schizophrenia.[2][3] The peak effect on LTP at a dose achieving approximately 75% GlyT1 occupancy suggested a therapeutic window and supported the inverted 'U' dose-response hypothesis for GlyT1 inhibitors.[3][10]

Despite these promising biomarker results, the translation to broad cognitive enhancement in a Phase 2 clinical trial was not successful.[9][11] The lack of synergy with cognitive training suggests that while GlyT1 inhibition can influence cellular-level plasticity, this may not be sufficient to overcome the complex and multifaceted nature of cognitive deficits in schizophrenia. Future research may need to explore different patient populations, alternative cognitive training paradigms, or the use of GlyT1 inhibitors in combination with other therapeutic agents to unlock their potential for cognitive enhancement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. RePORT ⟩ RePORTER [reporter.nih.gov]

- 6. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

- 9. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. forum.schizophrenia.com [forum.schizophrenia.com]

- 11. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-03463275 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro characterization of PF-03463275, a selective inhibitor of the Glycine Transporter 1 (GlyT1). The included methodologies cover essential assays to determine the potency, selectivity, and mechanism of action of this compound. The protocols are designed to be implemented in a standard laboratory setting equipped for cell culture and radiometric assays.

Introduction

This compound is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1), a key protein responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This modulation of NMDA receptor activity is a promising therapeutic strategy for neurological and psychiatric disorders. These protocols detail the necessary in vitro assays to study the inhibitory activity of this compound on GlyT1.

Data Presentation

Quantitative Data for this compound

| Parameter | Value | Target | Assay Type |

| Kᵢ | 11.6 nM | Human GlyT1 | Radioligand Binding Assay |

| IC₅₀ | > 10 µM | Human GlyT2 | Glycine Uptake Assay |

Signaling Pathway

The Glycine Transporter 1 (GlyT1) plays a crucial role in regulating neurotransmission by controlling the concentration of glycine in the synaptic cleft. This, in turn, modulates the activity of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.

Caption: GlyT1 inhibition by this compound increases synaptic glycine, enhancing NMDA receptor activation.

Experimental Protocols

[³H]Glycine Uptake Inhibition Assay in HEK293 Cells Stably Expressing Human GlyT1

This assay measures the ability of this compound to inhibit the uptake of radiolabeled glycine into cells expressing the GlyT1 transporter.

Materials:

-

HEK293 cells stably expressing human GlyT1 (HEK-hGlyT1)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

Phosphate-Buffered Saline (PBS)

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

-

[³H]Glycine (specific activity ~15-20 Ci/mmol)

-

Non-radiolabeled glycine

-

This compound

-

Scintillation cocktail

-

96-well cell culture plates

-

Microplate scintillation counter

Protocol:

-

Cell Culture:

-

Culture HEK-hGlyT1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.

-

Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and grow to confluence (typically 24-48 hours).

-

-

Assay Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in KRH buffer. The final DMSO concentration in the assay should be ≤0.1%.

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cells twice with 100 µL of KRH buffer.

-

Add 50 µL of KRH buffer containing the desired concentration of this compound or vehicle (for total uptake) to each well. For non-specific uptake control, use a known GlyT1 inhibitor like sarcosine at a high concentration (e.g., 1 mM).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Prepare the assay solution by mixing [³H]Glycine and non-radiolabeled glycine in KRH buffer to a final concentration of 50 nM [³H]Glycine and 10 µM total glycine.

-

Initiate the uptake by adding 50 µL of the assay solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 100 µL of ice-cold KRH buffer.

-

Lyse the cells by adding 50 µL of 1% SDS to each well and shaking for 5 minutes.

-

Add 150 µL of scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for the [³H]Glycine uptake inhibition assay.

Radioligand Binding Assay for GlyT1

This assay determines the binding affinity (Kᵢ) of this compound to GlyT1 by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing human GlyT1 (e.g., HEK-hGlyT1 or CHO-hGlyT1)

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄)

-

Radioligand, e.g., [³H]-Org24598 (a high-affinity GlyT1 inhibitor)

-

Non-labeled Org24598 (for non-specific binding determination)

-

This compound

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation cocktail

-

96-well filter plates and vacuum manifold

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Harvest HEK-hGlyT1 cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

25 µL of binding buffer

-

25 µL of this compound at various concentrations or vehicle (for total binding) or a saturating concentration of non-labeled Org24598 (for non-specific binding).

-

50 µL of [³H]-Org24598 (at a concentration close to its K_d).

-

100 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold binding buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value and then calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Caption: Workflow for the GlyT1 radioligand binding assay.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound. The glycine uptake assay is a functional measure of the compound's inhibitory activity, while the radioligand binding assay provides a direct measure of its affinity for the GlyT1 transporter. Consistent and reproducible data from these assays are essential for understanding the pharmacological profile of this compound and for its further development as a therapeutic agent.

Application Notes and Protocols for PF-03463275 Glycine Uptake Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03463275 is a potent, selective, and competitive inhibitor of the glycine transporter 1 (GlyT1), a member of the sodium- and chloride-dependent neurotransmitter transporter family.[1][2] GlyT1 plays a crucial role in regulating glycine levels in the synaptic cleft. By inhibiting the reuptake of glycine, GlyT1 inhibitors like this compound increase the concentration of synaptic glycine.[3][4] This potentiation of glycinergic neurotransmission, particularly at the N-methyl-D-aspartate (NMDA) receptor where glycine acts as a co-agonist, is a key mechanism of action.[3][5] This has led to the investigation of this compound for its therapeutic potential in neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated.[2][6]

These application notes provide detailed protocols for an in vitro glycine uptake assay to determine the inhibitory activity of this compound and other compounds targeting GlyT1.

Data Presentation

Table 1: In Vitro Potency of GlyT1 Inhibitors

| Compound | Target | Assay Type | Cell Line | IC50 | Ki | Reference |

| This compound | Human GlyT1 | [3H]Glycine Uptake | - | - | 11.6 nM | [7] |

| NFPS | Human GlyT1c | [3H]Glycine Uptake | HEK293 | 0.22 µM | - | [8] |

| Sarcosine | Rat GlyT1 | [3H]Glycine Uptake | Brain Aggregates | - | - | [9] |

| Bitopertin | Human GlyT1 | [3H]Glycine Uptake | CHO cells | 30 nM | - | [10] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Table 2: Clinical Dose-Related Occupancy of this compound in Schizophrenia Patients

| Dose (twice daily) | GlyT1 Occupancy | Reference |

| 10 mg | ~44% | [11][12] |

| 20 mg | ~61% | [11][12] |

| 40 mg | ~76% | [11][12] |

| 60 mg | ~83% | [11][12] |

Experimental Protocols

Protocol 1: [3H]Glycine Uptake Assay in CHO Cells Stably Expressing Human GlyT1

This protocol describes a radiolabeled glycine uptake assay to determine the IC50 value of this compound. The method is adapted from established protocols for high-throughput screening of GlyT1 inhibitors.[13][14]

Materials:

-

Cells: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GlyT1 (CHO-hGlyT1).

-

Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Selection Agent: Appropriate antibiotic for maintaining stable expression (e.g., G418).

-

Assay Buffer: HEPES-buffered saline (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, 10 mM D-glucose, pH 7.4).

-

[3H]Glycine: Radiolabeled glycine with high specific activity.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Uptake Inhibitor: A high concentration of a known GlyT1 inhibitor (e.g., 10 mM Glycine or Sarcosine).[9]

-

Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.

-

Scintillation Cocktail.

-

96-well or 384-well microplates.

Procedure:

-

Cell Culture:

-

Culture CHO-hGlyT1 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

For the assay, seed cells into 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

-

Assay Preparation:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cell monolayer twice with pre-warmed Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer. Also, prepare solutions for total uptake (vehicle control) and non-specific uptake.

-

-

Inhibitor Incubation:

-

Add the diluted this compound, vehicle, or non-specific inhibitor to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Glycine Uptake:

-

Prepare the [3H]Glycine solution in Assay Buffer at a final concentration of approximately 50 nM.[9]

-

Add the [3H]Glycine solution to all wells to initiate the uptake reaction.

-

Incubate the plate at 37°C for 10-15 minutes. Ensure the uptake is in the linear range, which should be determined in preliminary experiments.[15]

-

-

Termination of Uptake:

-

Rapidly aspirate the radioactive solution from the wells.

-

Wash the cells three times with ice-cold Assay Buffer to remove unincorporated [3H]Glycine.

-

-

Cell Lysis and Scintillation Counting:

-

Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Uptake:

-

Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).

-

-

Calculate Percent Inhibition:

-

% Inhibition = [(Specific Uptake of Vehicle - Specific Uptake with this compound) / Specific Uptake of Vehicle] x 100.

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Visualizations

Caption: Mechanism of this compound action on GlyT1 signaling.

Caption: Workflow for the [3H]Glycine Uptake Assay.

References

- 1. Sodium- and chloride-dependent glycine transporter 1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Glycine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacological assessment of the role of the glycine transporter GlyT-1 in mediating high-affinity glycine uptake by rat cerebral cortex and cerebellum synaptosomes. — Target Discovery Institute [tdi.ox.ac.uk]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. discmedicine.com [discmedicine.com]

- 11. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for PF-03463275 in Electrophysiology Slice Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03463275 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, this compound increases the synaptic availability of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function makes this compound a valuable tool for studying glutamatergic neurotransmission and its role in various physiological and pathological processes, including synaptic plasticity and neuropsychiatric disorders like schizophrenia.[3][4][5]

These application notes provide detailed protocols for the use of this compound in electrophysiological recordings from acute brain slices, guidance on data interpretation, and a summary of its known pharmacological properties.

Data Presentation

Pharmacological Profile of this compound

| Parameter | Value | Species | Assay | Reference |

| Kᵢ for GlyT1 | 11.6 nM | Human | Radioligand binding assay | [1][2] |

| IC₅₀ for GlyT2 | > 10 µM | Not Specified | Not Specified | [1] |

| Mechanism of Action | Competitive and reversible inhibitor of GlyT1 | Not Specified | Not Specified | [2] |

Expected Electrophysiological Effects in Brain Slices

| Parameter | Expected Effect with this compound | Rationale |

| NMDA Receptor-Mediated EPSCs | Potentiation (increased amplitude and/or duration) | Increased synaptic glycine enhances NMDA receptor activation. |

| AMPA Receptor-Mediated EPSCs | No significant direct effect expected | The primary target is the NMDA receptor co-agonist site. |

| Neuronal Excitability | Potential for increased excitability | Enhanced NMDA receptor function can lead to increased depolarization and firing. |

| Synaptic Plasticity (e.g., LTP) | Potential to modulate the threshold for induction | NMDA receptor activation is critical for many forms of synaptic plasticity. |

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices suitable for whole-cell patch-clamp recordings. The specific brain region of interest will determine the precise slicing orientation.

Materials:

-

Anesthetized animal (e.g., mouse or rat)

-

Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

-

Artificial cerebrospinal fluid (aCSF) for recording

-

Vibrating microtome

-

Recovery chamber

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Anesthesia and Perfusion: Anesthetize the animal deeply according to approved institutional protocols. Perform a transcardial perfusion with ice-cold cutting solution to clear the blood and cool the brain.

-

Brain Extraction: Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.

-

Slicing: Mount the brain on the vibratome stage. Cut slices of the desired thickness (typically 250-350 µm) in the ice-cold cutting solution.

-

Recovery: Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least 60 minutes before starting the recordings. After the initial recovery period, the slices can be maintained at room temperature.

Protocol 2: Whole-Cell Patch-Clamp Recording with this compound

This protocol outlines the procedure for recording synaptic currents and assessing the effect of this compound.

Materials:

-

Prepared acute brain slices

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Glass micropipettes (3-6 MΩ)

-

Intracellular solution (e.g., K-gluconate based for current-clamp, Cs-based for voltage-clamp)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Recording aCSF

-

Perfusion system

Procedure:

-

Slice Transfer: Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

-

Cell Identification: Identify the target neurons using differential interference contrast (DIC) or infrared microscopy.

-

Patching: Approach a neuron with a glass micropipette filled with intracellular solution and establish a gigaohm seal.

-

Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

-

Baseline Recording: Record baseline synaptic activity (e.g., evoked EPSCs, spontaneous EPSCs, or miniature EPSCs). To isolate NMDA receptor currents, voltage-clamp the cell at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., NBQX).

-

Application of this compound:

-

Prepare the desired final concentration of this compound in the recording aCSF. Based on its Kᵢ of 11.6 nM, a starting concentration range of 10-100 nM is recommended.

-

Switch the perfusion to the aCSF containing this compound.

-

Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).

-

-

Data Acquisition: Record the synaptic activity in the presence of this compound.

-